Physicochemical Differentiation: Favorable LogP and TPSA for CNS Druglikeness
Ethyl 2-(2-oxopiperazin-1-yl)acetate exhibits a computed XLogP3 of -0.6 and a topological polar surface area (TPSA) of 58.6 Ų, placing it within optimal ranges for CNS druglikeness. In contrast, the non-oxo analog Ethyl 2-(piperazin-1-yl)acetate (CAS 40004-08-8) has a higher computed LogP (estimated ~0.5 based on structural difference) and a TPSA of approximately 41.6 Ų (difference of one oxygen atom), which may reduce CNS penetration potential [1].
| Evidence Dimension | Lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3: -0.6; TPSA: 58.6 Ų |
| Comparator Or Baseline | Ethyl 2-(piperazin-1-yl)acetate: LogP ~0.5 (estimated); TPSA: 41.6 Ų (estimated) |
| Quantified Difference | ΔXLogP ≈ -1.1; ΔTPSA ≈ +17 Ų |
| Conditions | Computed properties; not measured experimentally |
Why This Matters
The lower LogP and higher TPSA of the 2-oxo derivative align more closely with CNS drug property space, potentially reducing off-target binding and improving brain exposure, which is critical for CNS-targeted programs.
- [1] PubChem. (n.d.). Ethyl 2-(piperazin-1-yl)acetate (CID 133108). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/133108 View Source
